molecular formula C13H14N6O3 B11639960 N'-[(E)-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B11639960
M. Wt: 302.29 g/mol
InChI Key: XLPJIKHBRGBWJV-FRKPEAEDSA-N
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Description

N’-[(E)-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are a class of organic compounds typically formed by the condensation of primary amines with carbonyl compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents like ethanol, methanol, or tetrahydrofuran, often under reflux conditions . The reaction can be catalyzed by acids to facilitate the formation of the Schiff base.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can regenerate the starting materials .

Mechanism of Action

The mechanism of action of N’-[(E)-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylidene]pyridine-3-carbohydrazide is unique due to its specific structural features, such as the presence of the pyridine ring and the tetrahydropyrimidinyl group. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C13H14N6O3

Molecular Weight

302.29 g/mol

IUPAC Name

N-[(E)-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C13H14N6O3/c1-18-10(14)9(12(21)19(2)13(18)22)7-16-17-11(20)8-4-3-5-15-6-8/h3-7H,14H2,1-2H3,(H,17,20)/b16-7+

InChI Key

XLPJIKHBRGBWJV-FRKPEAEDSA-N

Isomeric SMILES

CN1C(=C(C(=O)N(C1=O)C)/C=N/NC(=O)C2=CN=CC=C2)N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C=NNC(=O)C2=CN=CC=C2)N

Origin of Product

United States

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